molecular formula C19H16BrN3S B15120701 8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole

8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole

Cat. No.: B15120701
M. Wt: 398.3 g/mol
InChI Key: DEDXKIQFJZIHGB-UHFFFAOYSA-N
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Description

8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a bromine atom, a dimethylphenyl group, and a sulfanyl group attached to a pyrimidoindole core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized through various chemical reactions to introduce the bromine, dimethylphenyl, and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydrogen-substituted indole

    Substitution: Azide-substituted indole, cyanide-substituted indole

Mechanism of Action

The mechanism of action of 8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The presence of the bromine, dimethylphenyl, and sulfanyl groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom and the sulfanyl group can enhance the compound’s reactivity and potential for further functionalization, while the dimethylphenyl group can influence its binding interactions with molecular targets .

Properties

Molecular Formula

C19H16BrN3S

Molecular Weight

398.3 g/mol

IUPAC Name

8-bromo-4-[(2,4-dimethylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole

InChI

InChI=1S/C19H16BrN3S/c1-11-3-4-13(12(2)7-11)9-24-19-18-17(21-10-22-19)15-8-14(20)5-6-16(15)23-18/h3-8,10,23H,9H2,1-2H3

InChI Key

DEDXKIQFJZIHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)C

Origin of Product

United States

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